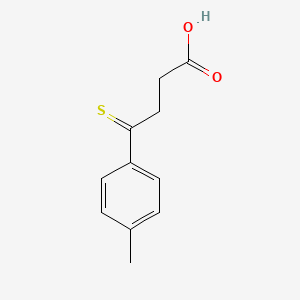

3-(4-Methylthiobenzoyl)propionic acid

Description

3-(4-Methylthiobenzoyl)propionic acid is a propionic acid derivative featuring a benzoyl group substituted with a methylthio (-SMe) moiety at the para position. This compound belongs to a broader class of aryl-substituted propionic acids, which are pivotal intermediates in organic synthesis and pharmaceutical research. The methylthio group confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-(4-methylphenyl)-4-sulfanylidenebutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-8-2-4-9(5-3-8)10(14)6-7-11(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBRQJBAQJTWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Friedel-Crafts acylation is a cornerstone of aromatic electrophilic substitution, enabling the introduction of acyl groups into electron-rich aromatic systems. For 3-(4-methylthiobenzoyl)propionic acid, the methylthio (-SMe) group on the benzene ring enhances electron density, facilitating attack by the acylium ion generated from propionyl chloride and aluminum chloride (AlCl₃). The reaction proceeds as follows:

-

Acylium Ion Formation : AlCl₃ coordinates to propionyl chloride, forming a reactive acylium ion (CH₂CH₂CO⁺).

-

Electrophilic Substitution : The acylium ion attacks the para position of 4-methylthiobenzene, forming a sigma complex.

-

Deprotonation and Rearomatization : Loss of a proton restores aromaticity, yielding 3-(4-methylthiobenzoyl)propionic acid after hydrolysis.

Key Parameters :

Table 1: Optimized Reaction Conditions for Friedel-Crafts Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Aluminum(III) chloride (AlCl₃) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 15–20°C |

| Reaction Time | 4–6 hours |

| Yield | 79% |

| Purity (HPLC) | >99% |

Industrial-Scale Process Design

The Srinivas et al. (2004) protocol demonstrates scalability, with batches producing multi-kilogram quantities. Critical steps include:

-

Precision in Catalyst Loading : Excess AlCl₃ leads to over-acylation or tar formation.

-

Workup Protocol : Quenching with ice-water followed by ethyl acetate extraction isolates the crude product.

-

Purification : Recrystallization from hexane ensures >99% purity, avoiding chromatographic methods for cost efficiency.

Alternative Synthetic Pathways

Biocatalytic Approaches

Fermentation-based methods, such as those using Bacillus cereus for thioether production, hint at potential biocatalytic routes. However, extending these to aromatic thioethers like 4-methylthiobenzoyl derivatives requires genetic engineering of acyltransferase enzymes, which is currently speculative.

Challenges and Limitations

Chemical Reactions Analysis

Oxidation of Methylthio Group

The methylthio (-SMe) group undergoes oxidation to a sulfone (-SO₂Me), critical for enhancing drug bioavailability.

-

Oxidizing Agent : Hydrogen peroxide or sodium peroxide.

-

Catalysts : Sodium molybdate or sodium tungstate.

-

Solvent System : Biphasic (chlorinated hydrocarbons like dichloromethane and water).

-

Phase Transfer Catalyst : Methyl-tri-n-octyl ammonium chloride.

Example Reaction :

Optimized Parameters :

| Parameter | Details |

|---|---|

| Temperature | 50°–60°C |

| Reaction Time | 4–6 hrs |

| Yield | 85–92% (patent data) |

Esterification and Amide Formation

The propionic acid group undergoes esterification or amidation for derivatization.

-

Reagents : Methanol/HCl or ethanol/H₂SO₄.

-

Conditions : Reflux for 6–8 hrs.

-

Product : Methyl/ethyl esters for improved solubility in organic matrices.

-

Reagents : Ammonia or dimethylamine in THF.

-

Catalyst : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Yield : 70–80% for primary amides.

Catalytic Coupling Reactions

The aromatic ring participates in cross-coupling reactions:

Suzuki–Miyaura Coupling (Hypothetical based on structural analogs ):

-

Reagents : Aryl boronic acid, Pd(PPh₃)₄.

-

Solvent : DMF/H₂O.

-

Product : Biaryl derivatives for extended conjugation.

Decarboxylation Reactions

Under acidic or thermal conditions, the propionic acid group undergoes decarboxylation:

-

Conditions : 150°–180°C in diphenyl ether.

-

Product : 4-(4-Methylthiobenzoyl)propane (used in polymer synthesis).

Stability Considerations

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

3-(4-Methylthiobenzoyl)propionic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. One notable application is in the preparation of COX-2 inhibitors, which are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 enzyme, thereby reducing inflammation and pain without the gastrointestinal side effects associated with traditional NSAIDs. The compound's thioether functionality enhances its reactivity and selectivity in these synthetic pathways .

Neuroprotective Properties

Recent studies have indicated that derivatives of similar propionic acids exhibit neuroprotective effects, suggesting that 3-(4-Methylthiobenzoyl)propionic acid may also possess such properties. Research has shown that related compounds can mitigate oxidative stress and neurotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . This potential application opens avenues for further exploration into its effectiveness as a therapeutic agent.

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Its structural characteristics enable it to act effectively against both monocotyledonous and dicotyledonous plants, making it a candidate for use as a pre-emergent and post-emergent herbicide. The thioether group may enhance the compound's ability to penetrate plant tissues and disrupt metabolic processes essential for growth .

Synthesis Pathways

The synthesis of 3-(4-Methylthiobenzoyl)propionic acid typically involves several steps that include the reaction of starting materials under specific conditions to yield the desired product. The detailed synthetic pathways can vary depending on the desired purity and yield but generally involve reactions such as acylation and thiol substitution.

Case Study: COX-2 Inhibitors

A study conducted by Friesen et al. highlighted the efficacy of compounds derived from 3-(4-Methylthiobenzoyl)propionic acid as intermediates for COX-2 inhibitors. These compounds demonstrated significant analgesic and anti-inflammatory activities in preclinical models, showcasing their potential for therapeutic development .

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that derivatives similar to 3-(4-Methylthiobenzoyl)propionic acid can protect neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease . This suggests that further research into this compound could yield promising results in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 3-(4-Methylthiobenzoyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Propionic acid derivatives vary based on substituents attached to the aromatic ring. Key structural analogs include:

Key Observations :

- Electronic Effects : Methoxy (-OCH₃) and methylthio (-SMe) groups are both electron-donating, but the latter’s larger atomic radius increases steric hindrance and hydrophobicity .

- Synthesis : Methylthio-substituted compounds may require specialized C–S bond-forming reactions (e.g., copper-mediated coupling), whereas methoxy derivatives are often synthesized via nucleophilic substitution or Friedel-Crafts acylation .

- Methylthio derivatives may exhibit distinct metabolic stability due to sulfur’s resistance to oxidation .

Physicochemical Properties

- Solubility: Methylthio and methyl groups reduce water solubility compared to hydroxyl or amino substituents. For example, 3-(4-Methylphenyl)propionic acid is highly hydrophobic, whereas 3-(4-Aminophenyl)propionic acid is water-soluble .

- Acidity: Electron-withdrawing groups (e.g., -NO₂) increase propionic acid’s acidity, while electron-donating groups (e.g., -OCH₃, -SMe) decrease it. 3-(4-Methoxybenzoyl)propionic acid has a pKa ~4.5–5.0, typical for substituted propionic acids .

Q & A

Q. What synthetic methodologies are employed to prepare 3-(4-Methylthiobenzoyl)propionic acid, and how do reaction conditions influence yield?

Answer: While direct synthesis protocols for 3-(4-Methylthiobenzoyl)propionic acid are not explicitly documented in the literature, analogous benzoyl propionic acid derivatives (e.g., methoxy or hydroxy variants) provide methodological insights. A common approach involves:

- Friedel-Crafts acylation : Reacting 4-methylthio-substituted benzene derivatives with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) to introduce the propionic acid backbone .

- Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) to isolate the product.

- Yield optimization : Adjusting stoichiometry, temperature (typically 80–100°C), and reaction time (12–24 hours). Challenges include managing the electron-donating methylthio group’s influence on reactivity, which may require tailored catalysts or solvents.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3-(4-Methylthiobenzoyl)propionic acid?

Answer: Key techniques include:

Q. How is 3-(4-Methylthiobenzoyl)propionic acid utilized as an intermediate in heterocyclic chemistry?

Answer: Benzoyl propionic acids are precursors for bioactive heterocycles:

- Butenolides/Pyrrolones : Cyclization via dehydration or coupling with amines, facilitated by the ketone and carboxylic acid groups .

- Thiazole/Oxazole derivatives : Reaction with thioureas or amidines, where the methylthio group may influence regioselectivity or electronic properties .

- Challenges : The sulfur atom’s electronegativity may alter reaction kinetics compared to oxygenated analogs, requiring modified catalysts (e.g., Pd or Cu-based systems).

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) and competitive feeding experiments elucidate the biosynthetic pathways of 3-(4-Methylthiobenzoyl)propionic acid?

Answer:

- Isotopic labeling : Synthesize ¹³C-labeled precursors (e.g., 4-methylthiobenzoic acid) and track incorporation into target molecules using ¹³C-NMR or LC-MS . For example, competitive feeding of ¹³C-labeled vs. unlabeled precursors in microbial or plant systems can identify preferential metabolic routes .

- Data interpretation : Enrichment patterns in NMR spectra (e.g., coupling between adjacent ¹³C atoms) reveal bonding sequences. Mass spectral isotopomer distributions quantify precursor utilization efficiency.

Q. What challenges arise in crystallographic refinement of 3-(4-Methylthiobenzoyl)propionic acid, and how can SHELX software address them?

Answer:

- Crystallization challenges : The methylthio group’s conformational flexibility may hinder crystal packing. Co-crystallization with methanol/water or use of hydrogen-bond donors (e.g., amines) can improve lattice stability .

- SHELX workflows :

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis to confirm steric/electronic fit .

Q. How can untargeted metabolomics workflows detect 3-(4-Methylthiobenzoyl)propionic acid in biological matrices, and what are key fragmentation markers?

Answer:

- LC-MS/MS parameters :

- Data analysis : Library matching using open-source tools (e.g., GNPS) or in-house databases. Retention time alignment with synthesized standards is critical for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.